molecular formula C10H10F3N B1303991 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline CAS No. 450-62-4

7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline

Cat. No. B1303991
CAS RN: 450-62-4
M. Wt: 201.19 g/mol
InChI Key: RGZZKZNESVFQKR-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a compound of interest in medicinal chemistry due to its trifluoromethyl group and partially-saturated bicyclic ring structure. The trifluoromethyl group is known for its metabolic stability, making it a valuable chemotype for drug development .

Synthesis Analysis

The synthesis

Scientific Research Applications

Pharmacological Agent Design

7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline derivatives show potential in pharmacological agent design. For example, 3-methyl-1,2,3,4-tetrahydroisoquinolines (3-methyl-THIQs), which are structurally similar, are potent inhibitors of phenylethanolamine N-methyltransferase (PNMT). The fluorination of these compounds, such as in 3-trifluoromethyl-THIQs, can reduce their affinity for the alpha(2)-adrenoceptor, enhancing selectivity and maintaining potency at the target site. This approach exemplifies the "Goldilocks Effect," where the right balance of steric and pKa properties is achieved for optimal selectivity and potency (Grunewald et al., 2006).

Synthesis and Material Chemistry

The trifluoromethyl group in 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline is significant in material chemistry. This group, due to its electron-withdrawing properties, can lead to hypsochromic shifts in visible absorption bands, as observed in studies involving azo disperse dyes derived from N-2,2,2-trifluoroethyl-1,2,3,4-tetrahydroquinoline. Such modifications can considerably improve lightfastness properties on materials like polyester and nylon (Aliwarga & Hallas, 1981).

Biological and Pharmaceutical Research

In biological and pharmaceutical research, trifluoromethylated tetrahydroquinolines are explored for various applications. For instance, compounds with a trifluoromethyl group have shown potential as hypotensive agents through a novel sympatholytic mechanism. A specific example is losulazine hydrochloride, a 7-(trifluoromethyl)-4-aminoquinoline derivative, which was evaluated for safety and demonstrated hypotensive effects in animal models (Mccall et al., 1986).

Safety And Hazards

The safety and hazards of trifluoromethylated compounds can vary greatly depending on the specific compound. Some trifluoromethylated compounds may be hazardous and require appropriate handling and storage conditions .

properties

IUPAC Name

7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N/c11-10(12,13)8-4-3-7-2-1-5-14-9(7)6-8/h3-4,6,14H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZZKZNESVFQKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)C(F)(F)F)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381747
Record name 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline

CAS RN

450-62-4
Record name 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
ER Zaitseva, DS Ivanov, AY Smirnov, AA Mikhaylov… - Molecules, 2022 - mdpi.com
A new simple one-pot two-step protocol for the synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate from 2-(2-(benzylamino)benzylidene)malonate under the action of BF3·Et2O …
Number of citations: 7 www.mdpi.com
J Choi, A Cho, JH Cho, BM Kim - Applied Catalysis A: General, 2022 - Elsevier
We report an efficient use of bimetallic PdRh alloy nanoparticles on Fe 3 O 4 for chemoselective quinoline hydrogenation to 1,2,3,4-tetrahydroquinoline with ammonia borane as a …
Number of citations: 5 www.sciencedirect.com
Z Miaomiao, H Bo, M Haojie, Z Liang… - Chinese Journal of …, 2021 - sioc-journal.cn
A ligand-and base-free method for the catalytic synthesis of bioactive 1, 2, 3, 4-tetrahydroquinolines via the homogeneous iridium-catalyzed hydrogenation of quinolines and related N-…
Number of citations: 1 sioc-journal.cn
S Sakami, K Kawai, M Maeda, T Aoki, H Fujii… - Bioorganic & medicinal …, 2008 - Elsevier
We have previously reported on antitussive effect of (5R,9R,13S,14S)-17-cyclopropylmethyl-6,7-didehydro-4,5-epoxy-5′,6′-dihydro-3-methoxy-4′H-pyrrolo[3,2,1-ij]quinolino[2′,1′:…
Number of citations: 27 www.sciencedirect.com
FA Romero, J Murray, KW Lai, V Tsui… - Journal of Medicinal …, 2017 - ACS Publications
Inhibition of the bromodomain of the transcriptional regulator CBP/P300 is an especially interesting new therapeutic approach in oncology. We recently disclosed in vivo chemical tool 1 (…
Number of citations: 77 pubs.acs.org
C Wang, J Qiao, X Liu, H Song, Z Sun… - The Journal of Organic …, 2018 - ACS Publications
A visible-light-induced decarboxylation coupling/intramolecular cyclization is reported. The one-pot synthesis system provides mild, efficient, and atom economical access to the …
Number of citations: 35 pubs.acs.org
S Padmanabhan, RC Lavin, PM Thakker, J Guo… - Bioorganic & medicinal …, 2001 - Elsevier
Solution-phase synthesis of various acylguanidine derivatives and the evaluation of a small library of compounds as potential sodium channel blockers are described. …
Number of citations: 15 www.sciencedirect.com
张苗苗, 韩波, 马豪杰, 赵亮, 王记江, 张玉琦 - 有机化学, 2021 - sioc-journal.cn
有机化学 Page 1 有机化学 Chinese Journal of Organic Chemistry ARTICLE * Corresponding authors. E-mail: bhan@yau.edu.cn; yqzhang@yau.edu.cn Received October 29, 2021; …
Number of citations: 2 sioc-journal.cn

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